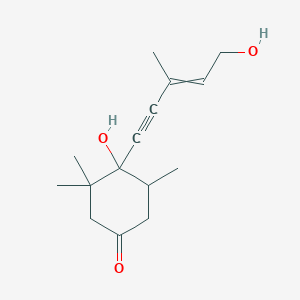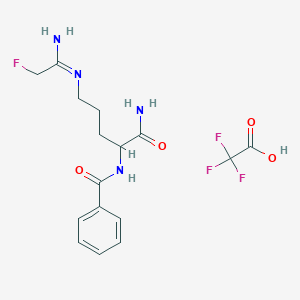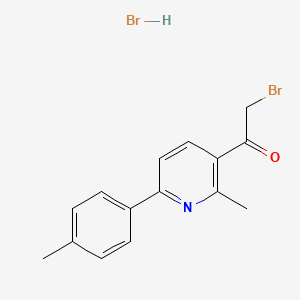
2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide is a chemical compound with a complex structure that includes a bromine atom, a pyridine ring, and a tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of 4-acetylpyridine with bromine in the presence of hydrobromic acid and glacial acetic acid. The reaction is carried out at room temperature and results in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide
- 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone hydrobromide
Uniqueness
2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide is unique due to the presence of the tolyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C15H15Br2NO |
|---|---|
Molekulargewicht |
385.09 g/mol |
IUPAC-Name |
2-bromo-1-[2-methyl-6-(4-methylphenyl)pyridin-3-yl]ethanone;hydrobromide |
InChI |
InChI=1S/C15H14BrNO.BrH/c1-10-3-5-12(6-4-10)14-8-7-13(11(2)17-14)15(18)9-16;/h3-8H,9H2,1-2H3;1H |
InChI-Schlüssel |
YQFFIHUWZNFRRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)CBr)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


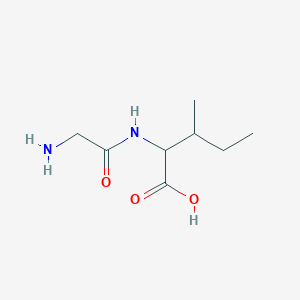
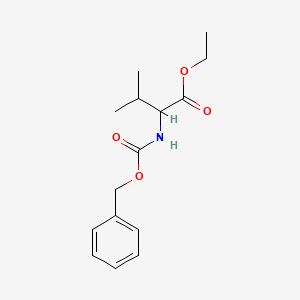
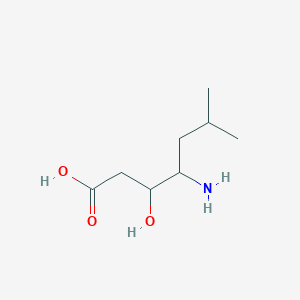
![2-methoxy-3-[3-[(2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]propoxy]-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390864.png)
![4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid](/img/structure/B13390879.png)
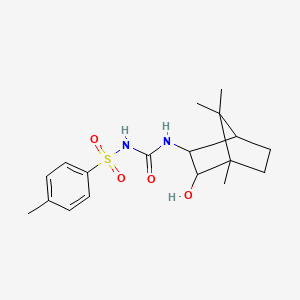
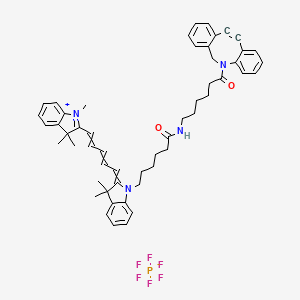
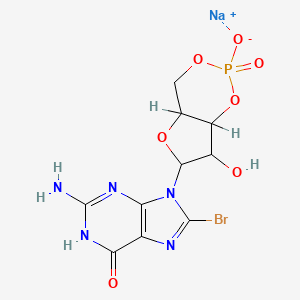
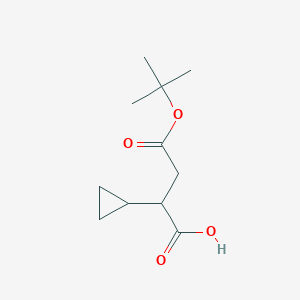
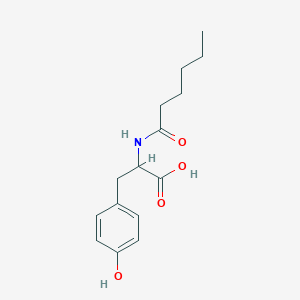

![2-(Diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13390910.png)
